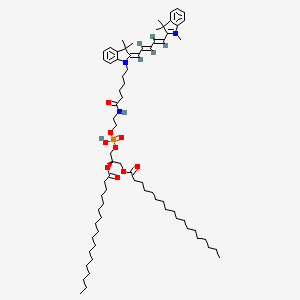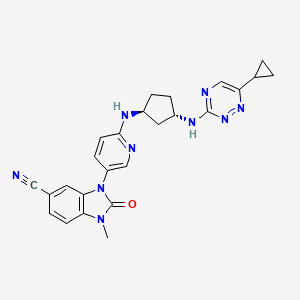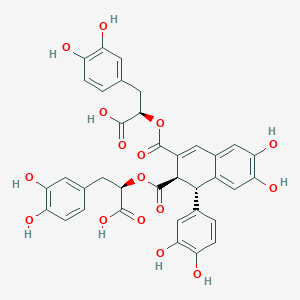
Hiv-IN-8
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hiv-IN-8 is a compound that has garnered significant attention in the field of HIV research. It is an inhibitor that targets the integrase enzyme of the Human Immunodeficiency Virus (HIV). Integrase is crucial for the integration of viral DNA into the host genome, a key step in the HIV replication cycle. By inhibiting this enzyme, this compound can potentially prevent the proliferation of the virus within the host.
準備方法
The synthesis of Hiv-IN-8 involves several steps, including the preparation of intermediate compounds and the final assembly of the inhibitor. The synthetic route typically includes:
Preparation of Intermediates: This involves the synthesis of key intermediates through various organic reactions such as alkylation, acylation, and cyclization.
Final Assembly: The final step involves coupling the intermediates under specific reaction conditions to form this compound. This step may require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production: On an industrial scale, the production of this compound would involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors and other advanced manufacturing techniques.
化学反応の分析
Hiv-IN-8 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.
科学的研究の応用
Hiv-IN-8 has several scientific research applications, including:
Chemistry: It is used as a model compound to study the mechanisms of integrase inhibition and to develop new inhibitors.
Biology: It is used to study the role of integrase in the HIV replication cycle and to understand the molecular interactions between the virus and the host.
Medicine: It has potential therapeutic applications in the treatment of HIV infection. By inhibiting integrase, this compound can prevent the integration of viral DNA into the host genome, thereby reducing viral load and disease progression.
Industry: It can be used in the development of new antiretroviral drugs and in the screening of potential drug candidates.
作用機序
Hiv-IN-8 exerts its effects by inhibiting the integrase enzyme of HIV. Integrase is responsible for the integration of viral DNA into the host genome, a critical step in the HIV replication cycle. This compound binds to the active site of integrase, preventing it from catalyzing the integration reaction. This inhibition blocks the replication of the virus and reduces the viral load in the host.
類似化合物との比較
Hiv-IN-8 is unique compared to other integrase inhibitors due to its specific binding affinity and mechanism of action. Similar compounds include:
Raltegravir: An integrase inhibitor that also targets the active site of integrase but has a different binding affinity and pharmacokinetic profile.
Elvitegravir: Another integrase inhibitor with a similar mechanism of action but different chemical structure and pharmacokinetics.
Dolutegravir: A newer integrase inhibitor with a higher barrier to resistance and a longer half-life compared to this compound.
This compound stands out due to its unique chemical structure and specific interactions with the integrase enzyme, making it a valuable compound in HIV research and drug development.
特性
分子式 |
C36H30O16 |
|---|---|
分子量 |
718.6 g/mol |
IUPAC名 |
(2R)-2-[(1S,2R)-3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-1-(3,4-dihydroxyphenyl)-6,7-dihydroxy-1,2-dihydronaphthalene-2-carbonyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C36H30O16/c37-21-4-1-15(7-24(21)40)9-29(33(45)46)51-35(49)20-11-18-13-27(43)28(44)14-19(18)31(17-3-6-23(39)26(42)12-17)32(20)36(50)52-30(34(47)48)10-16-2-5-22(38)25(41)8-16/h1-8,11-14,29-32,37-44H,9-10H2,(H,45,46)(H,47,48)/t29-,30-,31+,32+/m1/s1 |
InChIキー |
VKWZFIDWHLCPHJ-ZRTHHSRSSA-N |
異性体SMILES |
C1=CC(=C(C=C1C[C@H](C(=O)O)OC(=O)[C@@H]2[C@H](C3=CC(=C(C=C3C=C2C(=O)O[C@H](CC4=CC(=C(C=C4)O)O)C(=O)O)O)O)C5=CC(=C(C=C5)O)O)O)O |
正規SMILES |
C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C2C(C3=CC(=C(C=C3C=C2C(=O)OC(CC4=CC(=C(C=C4)O)O)C(=O)O)O)O)C5=CC(=C(C=C5)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


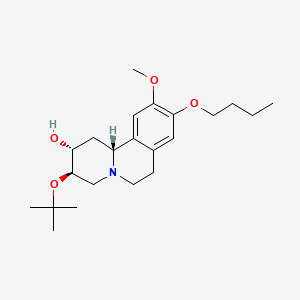
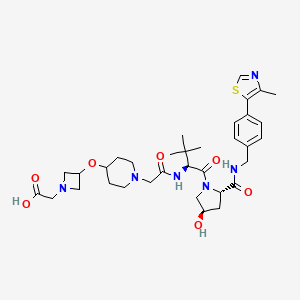
![N-cyclohexylcyclohexanamine;(2R,3R)-3-hydroxy-2-methyl-3-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]propanoic acid](/img/structure/B12373068.png)

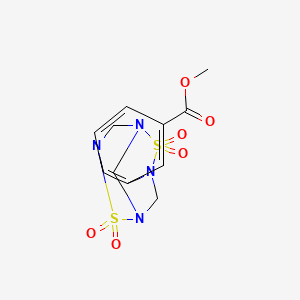
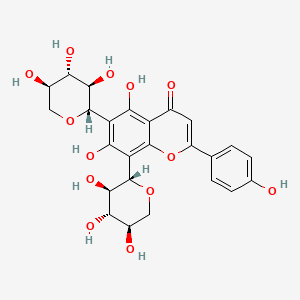

![2-[4-[6-[[5-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazol-2-yl]amino]-2-methylpyrimidin-4-yl]piperazin-1-yl]ethyl (2S)-2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]propanoate](/img/structure/B12373096.png)



